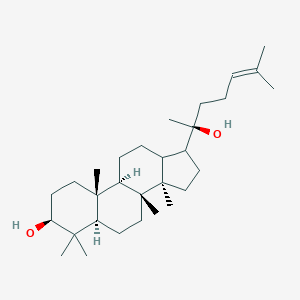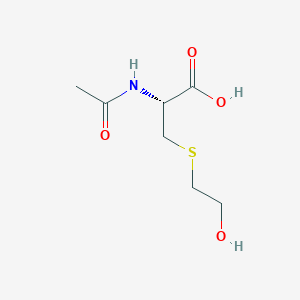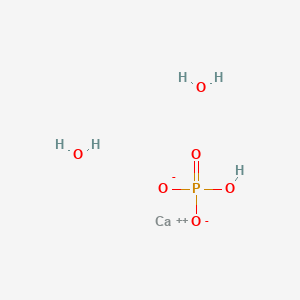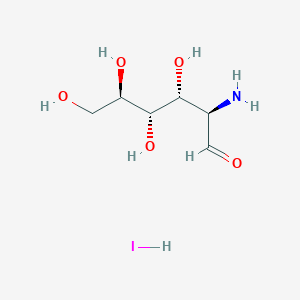
Trimethyloxonium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyloxonium hexafluorophosphate, also known as TMOF, is a chemical compound that has been widely used in scientific research. It is a highly reactive and toxic compound that is mainly used as a methylating agent in organic synthesis.
Mécanisme D'action
Trimethyloxonium hexafluorophosphate is a highly reactive compound that reacts with nucleophiles, such as amines, to form methylated products. The reaction mechanism involves the transfer of a methyl group from Trimethyloxonium hexafluorophosphate to the nucleophile, resulting in the formation of a methylated product and trimethylamine. The reaction is highly exothermic and needs to be carried out under controlled conditions.
Biochemical and Physiological Effects:
Trimethyloxonium hexafluorophosphate is a highly toxic compound that can cause severe damage to the respiratory system, skin, and eyes. It is also a potent irritant that can cause severe inflammation and tissue damage. The compound has been shown to be mutagenic and carcinogenic in animal studies. Therefore, it is essential to handle Trimethyloxonium hexafluorophosphate with extreme care and use appropriate safety measures when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Trimethyloxonium hexafluorophosphate in lab experiments include its high reactivity and selectivity in introducing methyl groups into organic compounds. Trimethyloxonium hexafluorophosphate is also a useful tool in the modification of peptides and proteins. However, the limitations of using Trimethyloxonium hexafluorophosphate include its high toxicity, reactivity, and potential health hazards. Therefore, it is essential to use appropriate safety measures and handle Trimethyloxonium hexafluorophosphate with extreme care.
Orientations Futures
The future directions of Trimethyloxonium hexafluorophosphate research include the development of new and safer methods for the synthesis of Trimethyloxonium hexafluorophosphate and the exploration of its potential applications in organic synthesis and chemical biology. Researchers are also investigating the potential use of Trimethyloxonium hexafluorophosphate in the modification of nucleic acids and the development of new drug candidates. Additionally, the development of new analytical methods for the detection and quantification of Trimethyloxonium hexafluorophosphate in biological samples is also an area of active research.
Conclusion:
In conclusion, Trimethyloxonium hexafluorophosphate is a highly reactive and toxic compound that has been widely used in scientific research as a methylating agent in organic synthesis. It has potential applications in the production of pharmaceuticals, agrochemicals, and other organic compounds. However, due to its high toxicity and potential health hazards, it is essential to handle Trimethyloxonium hexafluorophosphate with extreme care and use appropriate safety measures when working with this compound. The future directions of Trimethyloxonium hexafluorophosphate research include the development of new and safer methods for its synthesis and the exploration of its potential applications in chemical biology and drug discovery.
Méthodes De Synthèse
The synthesis of Trimethyloxonium hexafluorophosphate involves the reaction of trimethylamine with hexafluorophosphoric acid. The reaction produces Trimethyloxonium hexafluorophosphate as a colorless and highly reactive liquid. The synthesis process needs to be carried out under controlled conditions due to the high toxicity and reactivity of Trimethyloxonium hexafluorophosphate.
Applications De Recherche Scientifique
Trimethyloxonium hexafluorophosphate has been widely used in scientific research as a methylating agent in organic synthesis. It is used to introduce methyl groups into organic compounds, which can be useful in the production of pharmaceuticals, agrochemicals, and other organic compounds. Trimethyloxonium hexafluorophosphate has also been used in the synthesis of complex natural products and in the modification of peptides and proteins.
Propriétés
Numéro CAS |
12116-05-1 |
|---|---|
Formule moléculaire |
C3H9F6OP |
Poids moléculaire |
206.07 g/mol |
Nom IUPAC |
trimethyloxidanium;hexafluorophosphate |
InChI |
InChI=1S/C3H9O.F6P/c1-4(2)3;1-7(2,3,4,5)6/h1-3H3;/q+1;-1 |
Clé InChI |
GARJBAQVHHSPGF-UHFFFAOYSA-N |
SMILES |
C[O+](C)C.F[P-](F)(F)(F)(F)F |
SMILES canonique |
C[O+](C)C.F[P-](F)(F)(F)(F)F |
Autres numéros CAS |
12116-05-1 |
Numéros CAS associés |
43625-65-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



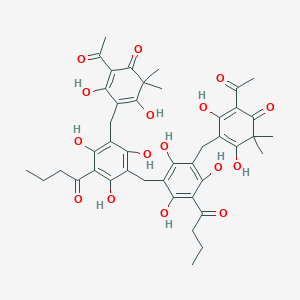


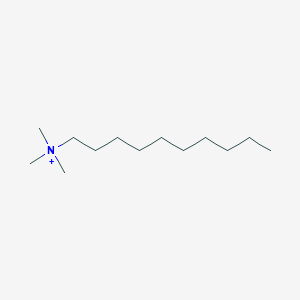

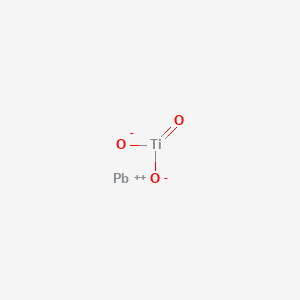
![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)
